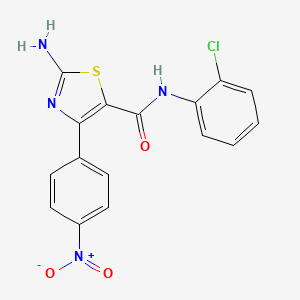![molecular formula C14H12Cl2O2S3 B3442003 1,1'-sulfonylbis[4-chloro-3-(methylthio)benzene]](/img/structure/B3442003.png)
1,1'-sulfonylbis[4-chloro-3-(methylthio)benzene]
Overview
Description
1,1'-sulfonylbis[4-chloro-3-(methylthio)benzene], also known as chlorothalonil, is a broad-spectrum fungicide that has been widely used in agriculture and horticulture for over 50 years. It is effective against a wide range of fungal diseases, including leaf spots, blights, and fruit rots, and is used on a variety of crops, such as tomatoes, potatoes, grapes, and strawberries. Chlorothalonil is also used in non-agricultural settings, such as golf courses and ornamental gardens.
Mechanism of Action
Chlorothalonil works by inhibiting the respiration of fungal cells. It disrupts the electron transport chain in the mitochondria, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects:
Chlorothalonil has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. Chlorothalonil can also persist in the environment and has been found to contaminate groundwater and surface water.
Advantages and Limitations for Lab Experiments
Chlorothalonil is a widely used fungicide and is readily available for laboratory experiments. It is effective against a wide range of fungal pathogens, making it a useful tool for studying plant-fungal interactions. However, its persistence in the environment and potential toxicity to non-target organisms should be taken into consideration when using it in experiments.
Future Directions
1. Development of new formulations of 1,1'-sulfonylbis[4-chloro-3-(methylthio)benzene]il that are more environmentally friendly and less toxic to non-target organisms.
2. Investigation of the potential for 1,1'-sulfonylbis[4-chloro-3-(methylthio)benzene]il to induce resistance in plants against fungal diseases.
3. Study of the effects of long-term exposure to 1,1'-sulfonylbis[4-chloro-3-(methylthio)benzene]il on the environment and non-target organisms.
4. Exploration of alternative methods for controlling fungal diseases, such as biological control and genetic engineering of plants.
5. Investigation of the potential for 1,1'-sulfonylbis[4-chloro-3-(methylthio)benzene]il to interact with other pesticides and affect their efficacy or toxicity.
Scientific Research Applications
Chlorothalonil has been extensively studied for its effectiveness as a fungicide. It has been shown to be effective against a wide range of fungal pathogens, including Alternaria, Botrytis, and Fusarium species. Chlorothalonil has also been studied for its potential to induce resistance in plants against fungal diseases.
properties
IUPAC Name |
1-chloro-4-(4-chloro-3-methylsulfanylphenyl)sulfonyl-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2S3/c1-19-13-7-9(3-5-11(13)15)21(17,18)10-4-6-12(16)14(8-10)20-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATQXMFICVOXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methylphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3441921.png)
![4-({[3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3441932.png)
![2-(4-{[(4-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3441942.png)
![2-amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile](/img/structure/B3441960.png)
![2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-isopropyl-3,5-pyridinedicarbonitrile](/img/structure/B3441968.png)
![ethyl {[3-cyano-6-cyclopropyl-4-(4-fluorophenyl)-2-pyridinyl]thio}acetate](/img/structure/B3441991.png)
![methyl [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3441995.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B3442006.png)
![4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B3442009.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3442017.png)
![N-[4-(aminosulfonyl)phenyl]-2,4,6-triisopropylbenzenesulfonamide](/img/structure/B3442022.png)
![2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide](/img/structure/B3442033.png)
![4-(4-cyclohexyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3442041.png)